![molecular formula C27H29BN2O5S B2835976 3-(2-methoxyphenyl)-1-[(4-methylbenzene)sulfonyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 875639-17-1](/img/structure/B2835976.png)
3-(2-methoxyphenyl)-1-[(4-methylbenzene)sulfonyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This would involve a detailed explanation of the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound can undergo, including the conditions required for these reactions and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen
Conducting Polymers from Low Oxidation Potential Monomers
A study by Sotzing et al. (1996) on conducting polymers from low oxidation potential monomers, such as derivatized bis(pyrrol-2-yl) arylenes, could be relevant to understanding the synthesis and potential applications of complex organic molecules, including the targeted compound. The research focuses on electrochemical polymerization to yield polymers with stable electrically conducting forms due to their low oxidation potentials Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996.
Novel Soluble Fluorinated Polyamides
Liu et al. (2013) synthesized novel soluble fluorinated polyamides containing pyridine and sulfone moieties, demonstrating high thermal stability and mechanical strength, which could inform the development of materials derived from similarly complex molecules Liu, Wu, Sun, Yu, Jiang, & Sheng, 2013.
Structure and Conformation Studies
Banerjee et al. (2002) studied the crystal structure and conformation of a solvated organic compound, offering insights into molecular design and structural analysis techniques that could be applied to the compound Banerjee, Mukherjee, Goswami, De, & Helliwell, 2002.
Catalytic Applications
Hazra et al. (2015) explored sulfonated Schiff base copper(II) complexes as catalysts in alcohol oxidation, indicating potential catalytic applications for complex organic molecules including those with sulfonyl groups Hazra, Martins, Silva, & Pombeiro, 2015.
Crystal Structure and DFT Study
Huang et al. (2021) conducted a crystal structure and DFT study on boric acid ester intermediates with benzene rings, relevant to understanding the molecular structures and properties of complex organic molecules Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021.
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Zukünftige Richtungen
This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, potential applications, or areas for further study.
I hope this general information is helpful. For more specific information on “3-(2-methoxyphenyl)-1-[(4-methylbenzene)sulfonyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine”, I would recommend consulting a chemistry database or a professional chemist.
Eigenschaften
IUPAC Name |
3-(2-methoxyphenyl)-1-(4-methylphenyl)sulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29BN2O5S/c1-18-11-13-20(14-12-18)36(31,32)30-17-23(21-9-7-8-10-24(21)33-6)22-15-19(16-29-25(22)30)28-34-26(2,3)27(4,5)35-28/h7-17H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUBMWLFJDWKHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C=C3C4=CC=CC=C4OC)S(=O)(=O)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29BN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

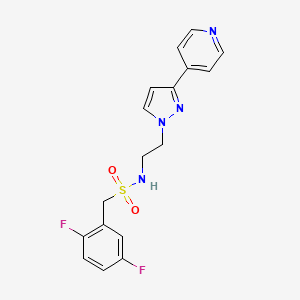
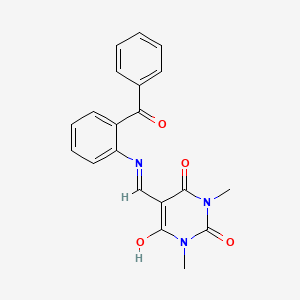
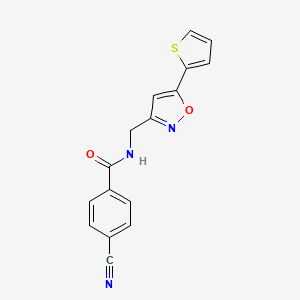
![2-[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2835900.png)
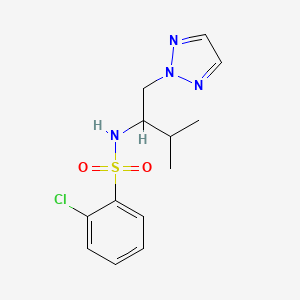
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2835902.png)
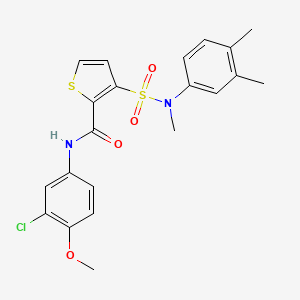
![N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2835905.png)
![N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide](/img/structure/B2835907.png)
![4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2835908.png)
![5-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2835909.png)
![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2835912.png)
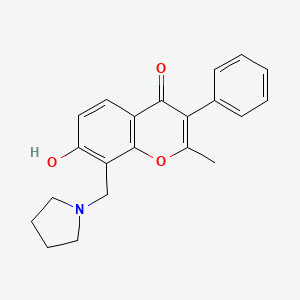
![1,3,6-trimethyl-5-(piperidin-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2835915.png)